molecular formula C27H20BrCl3N2O4 B12722112 Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- CAS No. 172985-41-0

Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-

Cat. No.: B12722112
CAS No.: 172985-41-0
M. Wt: 622.7 g/mol
InChI Key: OCBBQTJOVSMLMP-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- typically involves multi-step organic reactions. The process begins with the preparation of the core furo[2,3-b]pyrano[4,3-d]pyridine structure, followed by the introduction of the bromobenzoyl and trichloroacetamide groups under controlled conditions. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-(4-chlorobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-
  • Acetamide, N-(2-(4-fluorobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-

Uniqueness

The uniqueness of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

172985-41-0

Molecular Formula

C27H20BrCl3N2O4

Molecular Weight

622.7 g/mol

IUPAC Name

N-[4-(4-bromobenzoyl)-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C27H20BrCl3N2O4/c1-26(2)12-17-18(13-36-26)20(14-6-4-3-5-7-14)32-24-19(17)21(33-25(35)27(29,30)31)23(37-24)22(34)15-8-10-16(28)11-9-15/h3-11H,12-13H2,1-2H3,(H,33,35)

InChI Key

OCBBQTJOVSMLMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)Br)NC(=O)C(Cl)(Cl)Cl)C5=CC=CC=C5)C

Origin of Product

United States

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